{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol
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Description
{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol is a useful research compound. Its molecular formula is C12H13N3O5S and its molecular weight is 311.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of imidazole, a heterocyclic aromatic organic compound that is a crucial component of many important biological molecules . Imidazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Mode of Action
It’s worth noting that many imidazole derivatives exert their effects by interacting with various enzymes and receptors in the body . For instance, some imidazole derivatives have been found to inhibit the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that play a key role in inflammation .
Biochemical Pathways
For instance, if this compound does indeed inhibit COX-1 and COX-2, it could affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
It’s worth noting that many imidazole derivatives have been found to have good bioavailability and metabolic stability .
Result of Action
Given the broad range of activities exhibited by imidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Biological Activity
{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol, with the chemical structure C12H13N3O5S and CAS number 478049-30-8, is a compound of significant interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
The compound is characterized by:
- Molecular Formula : C12H13N3O5S
- Molecular Weight : 311.31 g/mol
- Structure : It contains an imidazole ring substituted with a nitrobenzyl sulfonyl group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. The compound has been evaluated for its in vitro activity against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison Drug | MIC of Comparison Drug |
---|---|---|---|
Staphylococcus aureus | 50 µg/ml | Ampicillin | 100 µg/ml |
Escherichia coli | 62.5 µg/ml | Ciprofloxacin | 25 µg/ml |
Candida albicans | 250 µg/ml | Griseofulvin | 500 µg/ml |
These results indicate that the compound exhibits promising antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria as well as fungi .
The mechanism through which this compound exerts its effects is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the nitro group is critical for its activity, as it can undergo reduction within bacterial cells to form reactive intermediates that damage cellular components .
Study on Antibacterial Efficacy
A study conducted by Birajdar et al. (2013) synthesized various benzimidazole derivatives, including those related to this compound. The derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance efficacy .
Evaluation of Antifungal Properties
In another investigation, the antifungal properties of similar compounds were assessed against Candida albicans. The findings indicated that compounds with a sulfonyl group had enhanced activity compared to those without, supporting the hypothesis that sulfonyl derivatives can improve pharmacological profiles .
Properties
IUPAC Name |
[3-methyl-2-[(4-nitrophenyl)methylsulfonyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-14-11(7-16)6-13-12(14)21(19,20)8-9-2-4-10(5-3-9)15(17)18/h2-6,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXBIOFQJRETBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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